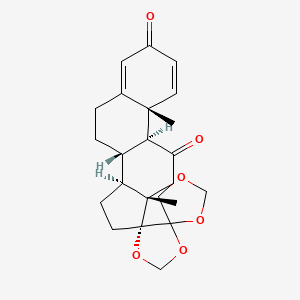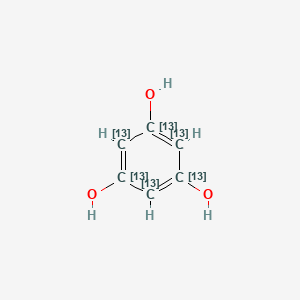
Phloroglucinol-13C6
Vue d'ensemble
Description
Phloroglucinol-13C6, also known as Benzene-1,3,5-triol-1,2,3,4,5,6-13C6, is a variant of Phloroglucinol where all the carbon atoms are Carbon-13 isotopes . It is an important antiretroviral drug in the treatment of HIV and AIDS .
Synthesis Analysis
Phloroglucinol derivatives have been synthesized for their potential anti-tumor properties . A novel in vitro synthetic system for a highly efficient production of phloroglucinol from acetate has also been demonstrated .Molecular Structure Analysis
The molecular structure of Phloroglucinol-13C6 is consistent with the disordered single X-ray crystal structure and crystal energy landscape showing closely related low energy hydrate structures .Chemical Reactions Analysis
Phloroglucinol undergoes various chemical reactions. For instance, heteropoly acids (HPAs) have been used to promote the carbonization of Phloroglucinol without losing the controllability of functional groups and the dispersibility .Physical And Chemical Properties Analysis
Phloroglucinol is a weak triprotic acid with the first two pK a 's being 8.5 and 8.9 . The enthalpically stable dihydrate phase is unstable below 16% relative humidity (25 C) and above 50 C (ambient humidity) .Applications De Recherche Scientifique
Biosynthesis of Phloroglucinol
Phloroglucinol is an important chemical, and the biosynthesis processes which can convert glucose to phloroglucinol have been established . A novel in vitro synthetic system for a highly efficient production of phloroglucinol from acetate was demonstrated . The system’s performance suggests that in vitro synthesis of phloroglucinol has some advantages and is potential to become a feasible industrial alternative .
Antiviral Properties
Phloroglucinols have been shown to be effective against viruses, such as human immunodeficiency virus (HIV), herpes or enterovirus . Preliminary data through docking analysis suggest that they could have potential therapeutic interest .
Antibacterial Properties
In addition to their antiviral properties, phloroglucinols also exhibit antibacterial properties . This makes them a potential candidate for the development of new antibacterial drugs .
Cosmetics Applications
Phloroglucinol compounds are also used in cosmetics . Their various biological activities make them beneficial for skin health .
Textiles, Paints and Dyeing Industries
Phloroglucinol and its derivatives have been widely applied in textiles, paints and dyeing industries . They are used in the production of dyes and also as mordants in dyeing processes .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Phloroglucinol compounds are a major class of secondary metabolites of wide occurrence in biological systems. They can only be synthesized by some species of Pseudomonads . The combination of traditional biochemistry and molecular biology with new systems biology and synthetic biology tools will provide a better view of phloroglucinol compound biosynthesis and a greater potential of microbial production .
Propriétés
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYQQDYXPDABM-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13CH]=[13C]1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.066 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phloroglucinol-13C6 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

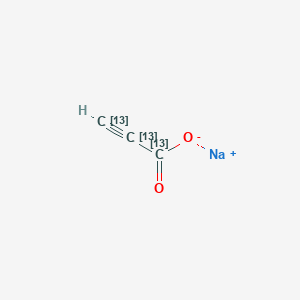

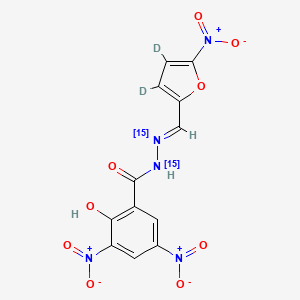
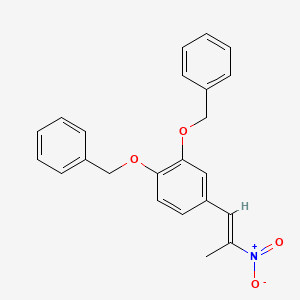
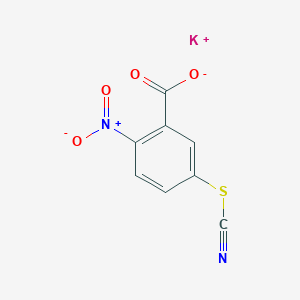

![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)
